Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Overview
Description
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl ester group at the 3-position.
Mechanism of Action
Target of Action
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound that primarily targets Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . This interaction results in changes in the cellular processes controlled by these kinases .
Biochemical Pathways
The action of this compound affects the downstream signal transduction pathways of TRKs, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TRKA . This inhibition leads to a decrease in the proliferation of certain cell lines .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has been found to interact with Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The compound’s interaction with TRKs can lead to the phosphorylation of the intramembrane kinase domain, triggering downstream signal transduction pathways .
Cellular Effects
In cellular studies, this compound has shown to inhibit the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM . It also demonstrated selectivity for the MCF-7 cell line and HUVEC cell line .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TRKs . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt .
Temporal Effects in Laboratory Settings
It has been noted that the compound possesses good plasma stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the bromination of 1H-pyrazolo[3,4-b]pyridine followed by esterification. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized using N-iodosuccinimide (NIS) to obtain an intermediate. The intermediate is then protected with PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate, which is subsequently esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Typical conditions involve the use of polar aprotic solvents and catalysts such as palladium or copper.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in cancer and neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl ester group but shares the bromine substitution at the 5-position.
Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Lacks the bromine substitution but has the methyl ester group at the 3-position.
Uniqueness
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to the combination of the bromine atom and the methyl ester group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-5-2-4(9)3-10-7(5)12-11-6/h2-3H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAGLGKQKQZPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=NC2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919619 | |
Record name | Methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916325-84-3 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 5-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916325-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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